Cas no 1342185-08-3 (5-(3-chlorophenyl)methyl-1,2,4-oxadiazole-3-carboxylic acid)

5-(3-Chlorophenyl)methyl-1,2,4-oxadiazole-3-carboxylic acid is a heterocyclic compound featuring a 1,2,4-oxadiazole core substituted with a 3-chlorobenzyl group and a carboxylic acid functionality. This structure imparts versatility in synthetic applications, particularly as a building block in medicinal chemistry and agrochemical research. The presence of the chlorophenyl moiety enhances lipophilicity, potentially improving membrane permeability in bioactive molecules. The carboxylic acid group allows for further derivatization, enabling the formation of amides, esters, or other functionalized derivatives. Its rigid oxadiazole scaffold contributes to metabolic stability, making it a valuable intermediate in the design of enzyme inhibitors or receptor modulators. The compound is typically utilized in controlled environments due to its reactive functional groups.
5-(3-chlorophenyl)methyl-1,2,4-oxadiazole-3-carboxylic acid structure
1342185-08-3 structure
Product Name:5-(3-chlorophenyl)methyl-1,2,4-oxadiazole-3-carboxylic acid
CAS No:1342185-08-3
MF:C10H7ClN2O3
MW:238.62718129158
CID:6158315
PubChem ID:63382758
Update Time:2025-08-05

5-(3-chlorophenyl)methyl-1,2,4-oxadiazole-3-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 5-(3-chlorophenyl)methyl-1,2,4-oxadiazole-3-carboxylic acid
    • 1342185-08-3
    • 5-[(3-chlorophenyl)methyl]-1,2,4-oxadiazole-3-carboxylic acid
    • AKOS012688984
    • EN300-1119784
    • CS-0291010
    • 5-(3-Chlorobenzyl)-1,2,4-oxadiazole-3-carboxylic acid
    • Inchi: 1S/C10H7ClN2O3/c11-7-3-1-2-6(4-7)5-8-12-9(10(14)15)13-16-8/h1-4H,5H2,(H,14,15)
    • InChI Key: LBAKMMOXYUKVQM-UHFFFAOYSA-N
    • SMILES: ClC1=CC=CC(=C1)CC1=NC(C(=O)O)=NO1

Computed Properties

  • Exact Mass: 238.0145198g/mol
  • Monoisotopic Mass: 238.0145198g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 16
  • Rotatable Bond Count: 3
  • Complexity: 264
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.6
  • Topological Polar Surface Area: 76.2Ų

5-(3-chlorophenyl)methyl-1,2,4-oxadiazole-3-carboxylic acid Pricemore >>

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Additional information on 5-(3-chlorophenyl)methyl-1,2,4-oxadiazole-3-carboxylic acid

Introduction to 5-(3-chlorophenyl)methyl-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 1342185-08-3) and Its Emerging Applications in Chemical Biology

5-(3-chlorophenyl)methyl-1,2,4-oxadiazole-3-carboxylic acid, identified by the chemical identifier CAS No. 1342185-08-3, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the oxadiazole class, a heterocyclic scaffold known for its broad spectrum of pharmacological applications. The presence of a chlorophenyl substituent and a carboxylic acid functional group in its molecular structure imparts distinct chemical reactivity and interaction capabilities, making it a valuable candidate for further investigation in drug discovery and medicinal chemistry.

The oxadiazole core is a six-membered aromatic ring containing two oxygen atoms and one nitrogen atom, which contributes to its stability and electronic properties. This structural motif is frequently incorporated into pharmaceuticals due to its ability to modulate biological pathways by interacting with specific targets. In particular, the 1,2,4-oxadiazole ring has been extensively studied for its antimicrobial, anti-inflammatory, and anticancer properties. The introduction of the 3-chlorophenyl group enhances the compound's lipophilicity and binding affinity, while the carboxylic acid moiety allows for further derivatization and functionalization, enabling the development of novel analogs with tailored biological activities.

Recent advancements in chemical biology have highlighted the importance of heterocyclic compounds in addressing complex diseases. Studies have demonstrated that oxadiazole derivatives exhibit inhibitory effects on various enzymes and receptors involved in pathophysiological processes. For instance, modifications of the oxadiazole core have led to the discovery of compounds with potent kinase inhibition properties, which are relevant in oncology research. The 5-(3-chlorophenyl)methyl-1,2,4-oxadiazole-3-carboxylic acid structure represents a promising scaffold for designing molecules that can selectively target disease-causing pathways without significant off-target effects.

The chlorophenyl substituent in this compound plays a crucial role in its pharmacological profile. Chlorinated aromatic rings are well-known for their ability to enhance metabolic stability and binding interactions with biological targets. This feature has been exploited in the development of antiviral and anticancer agents, where chlorophenyl derivatives often exhibit improved efficacy compared to their unchlorinated counterparts. Additionally, the carboxylic acid group provides a site for hydrogen bonding interactions, which can be critical for optimizing binding affinity and selectivity in drug design.

In vitro studies have begun to unravel the potential applications of 5-(3-chlorophenyl)methyl-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 1342185-08-3) in therapeutic contexts. Initial research suggests that this compound may exhibit inhibitory activity against certain enzymes overexpressed in cancer cells. The oxadiazole core's ability to disrupt protein-protein interactions or modulate enzyme conformation makes it an attractive candidate for developing small-molecule inhibitors. Furthermore, the presence of both electrophilic and nucleophilic centers in its structure allows for diverse chemical modifications, enabling the synthesis of libraries of derivatives with enhanced potency and selectivity.

The integration of computational chemistry and high-throughput screening techniques has accelerated the discovery process for novel bioactive compounds like 5-(3-chlorophenyl)methyl-1,2,4-oxadiazole-3-carboxylic acid. Molecular docking studies have been performed to predict potential binding modes of this compound with target proteins, providing insights into its mechanism of action. These computational approaches have complemented experimental efforts by identifying promising lead structures that require further optimization.

Future directions in the study of this compound may involve exploring its role in modulating inflammatory pathways or as a precursor for more complex drug candidates. The versatility of the oxadiazole scaffold allows for modifications that can fine-tune pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. By leveraging modern synthetic methodologies and biophysical techniques, researchers aim to develop derivatives with improved therapeutic profiles suitable for clinical translation.

The growing interest in heterocyclic compounds underscores their significance in modern drug discovery. As our understanding of biological systems continues to expand, molecules like 5-(3-chlorophenyl)methyl-1,2,4-oxadiazole-3-carboxylic acid (CAS No. 1342185-08-3) will play an increasingly important role in addressing unmet medical needs. Their unique structural features offer opportunities for innovation across multiple therapeutic areas, making them indispensable tools for medicinal chemists and biologists alike.

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